Clinical Pharmacological Cardioversion Efficacy: Antazoline vs. Amiodarone in Atrial Fibrillation
In a multicenter propensity score matched registry analysis of 1,365 emergency department patients with recent-onset atrial fibrillation, antazoline demonstrated a statistically significant superiority in achieving successful pharmacological cardioversion within 12 hours compared to amiodarone, while showing comparable efficacy to propafenone [1].
| Evidence Dimension | Successful cardioversion rate (restoration of sinus rhythm within 12 hours) |
|---|---|
| Target Compound Data | 78.3% |
| Comparator Or Baseline | Amiodarone: 66.9%; Propafenone: 72.7%; Combination therapies: 59.2% |
| Quantified Difference | +11.4% absolute increase vs. amiodarone (P <0.001); +5.6% vs. propafenone (P = 0.14, not statistically significant) |
| Conditions | Multicenter registry, 1,365 ED patients with recent-onset AF, propensity score matched analysis |
Why This Matters
This statistically significant 11.4% absolute efficacy advantage over amiodarone supports antazoline's prioritization in emergency AF cardioversion protocols, directly impacting clinical procurement decisions for hospital formularies.
- [1] Wybraniec MT, Maciejewski C, et al. Antazoline for pharmacological cardioversion of atrial fibrillation: the results of the high-volume multicenter CANT study. Pol Arch Intern Med. 2022. View Source
